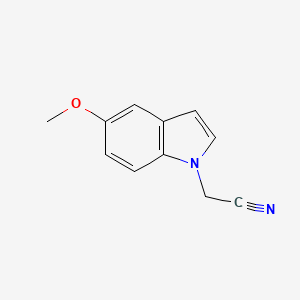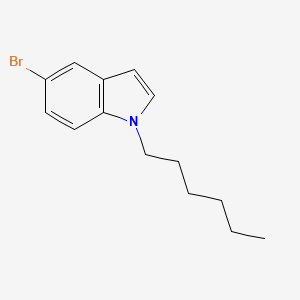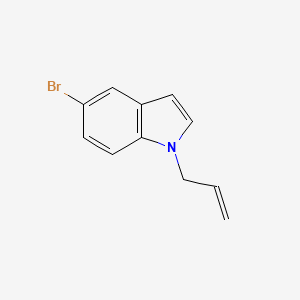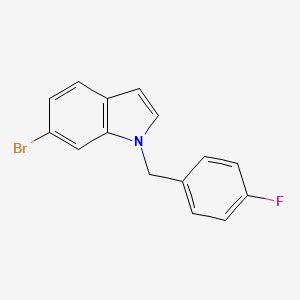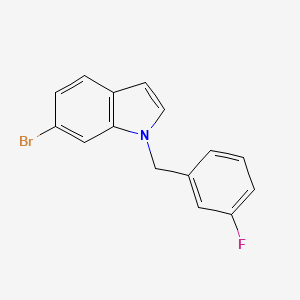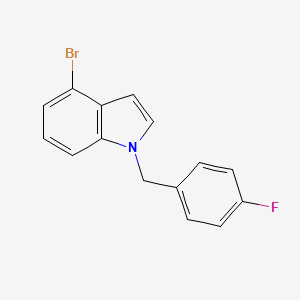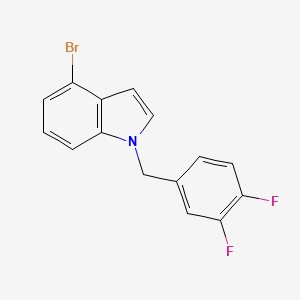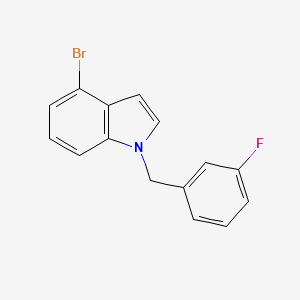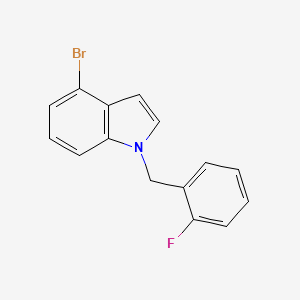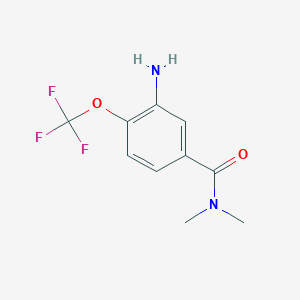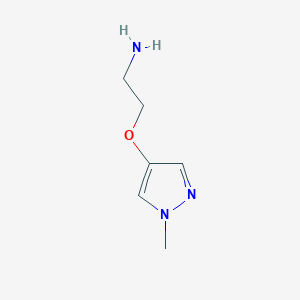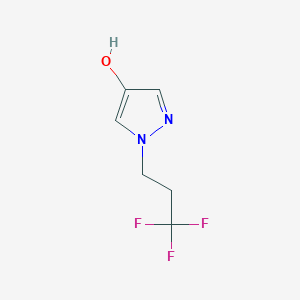
4-(3,5-Difluorophenyl)indoline
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)indoline is a useful research compound. Its molecular formula is C14H11F2N and its molecular weight is 231.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity : A study describes the rhodium(III)-catalyzed direct C-H functionalization of various indolines, including derivatives of 4-(3,5-Difluorophenyl)indoline. This synthesis method is significant for preparing C7-amidated indolines known for their potent anticancer activity. The compounds synthesized were evaluated for in vitro anticancer activity against various human carcinoma cells, highlighting the potential of these derivatives in cancer treatment (Jeon et al., 2016).
Dye-Sensitized Solar Cells : Research on organic dyes for dye-sensitized solar cells has identified indoline-based compounds, including those related to this compound, as effective sensitizers. These compounds, when used in solar cells, exhibit broad absorption ranges, high molar extinction coefficients, and improved electron injection. This enhances the solar cell performance significantly, demonstrating the role of indoline derivatives in renewable energy technology (Li et al., 2013).
Synthesis of Indoline Alkaloids : The total synthesis of indoline alkaloids, a class of natural products with diverse and potent biological activities, often involves compounds like this compound. Strategies for constructing these complex molecules are crucial for pharmaceutical development, and recent research has explored innovative approaches such as cyclopropanation for assembling indoline alkaloid skeletons (Zhang et al., 2011).
Development of Antimicrobial Agents : Some studies have shown that derivatives of this compound possess antimicrobial properties. The synthesis of new spiroindoline derivatives, for instance, has led to compounds with potential as antimicrobial agents (Al-Thebeiti & El-zohry, 1995).
Antidepressant Agents : Research into 1-arylspiro[indoline-3,4'-piperidine]s, a class of compounds related to this compound, has identified potential antidepressant activity. These studies have involved evaluating the compounds' ability to modulate serotonergic activity, suggesting their use in treating depression (Ong et al., 1983).
Propriétés
IUPAC Name |
4-(3,5-difluorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N/c15-10-6-9(7-11(16)8-10)12-2-1-3-14-13(12)4-5-17-14/h1-3,6-8,17H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMOORPJFVOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


